molecular formula C13H13N3OS B2599471 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-3,4-dihydro-1H-quinolin-2-one CAS No. 105316-84-5

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-3,4-dihydro-1H-quinolin-2-one

Cat. No. B2599471
CAS RN: 105316-84-5
M. Wt: 259.33
InChI Key: SCXMUOFXTUDMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The closest compounds I found are “Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate” and “Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate”. These compounds have a similar thiazolyl group in their structure .

Scientific Research Applications

Chemical Synthesis and Reactions

  • 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-3,4-dihydro-1H-quinolin-2-one is involved in thermal reactions forming 4-amino-1H-quinolin-2-ones and novel 6H-thiazolo[3,4-c]quinazoline-3,5-diones, with the reaction mechanisms discussed in detail (Mrkvička et al., 2008).

Antimicrobial and Mosquito Larvicidal Activities

  • Certain derivatives of 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-3,4-dihydro-1H-quinolin-2-one exhibit antimicrobial properties and have been synthesized and tested for their effectiveness against various bacterial and fungal strains, showing good activity compared to standard antibiotics (Rajanarendar et al., 2010).
  • These compounds also demonstrate mosquito larvicidal activity, specifically against Culex quinquefasciatus larvae, making them potential candidates for insect control applications (Rajanarendar et al., 2010).

Anticancer and Antitubercular Potential

  • Synthesized hybrids of this compound have shown significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells, suggesting their potential as therapeutic agents in oncology (Bolakatti et al., 2020).
  • Additionally, some derivatives have demonstrated promising anti-tubercular activity, offering new avenues for tuberculosis treatment (Nagaladinne et al., 2020).

Green Chemistry Applications

  • The compound has been used in environmentally friendly synthetic processes for regioselective synthesis, emphasizing its role in sustainable chemical practices (Poomathi et al., 2015).

Safety and Hazards

The safety and hazards of a compound are usually determined through laboratory testing. For “Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate”, the hazard classification is Acute Tox. 4 Oral, which means it may be harmful if swallowed .

properties

IUPAC Name

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-7-12(16-13(14)18-7)9-2-4-10-8(6-9)3-5-11(17)15-10/h2,4,6H,3,5H2,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXMUOFXTUDMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one

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